4,6-Dichloro-2-(pyridin-3-yl)pyrimidine Exhibits Superior Lipophilicity (LogP) and Polar Surface Area (PSA) Compared to Core Dichloropyrimidine Scaffolds, Enhancing CNS Permeability Potential
4,6-Dichloro-2-(pyridin-3-yl)pyrimidine demonstrates a significantly higher calculated LogP (2.85) compared to the core scaffold 4,6-dichloropyrimidine (LogP ~1.3), indicating enhanced lipophilicity and potential for improved blood-brain barrier penetration [1]. This 1.55-unit increase in LogP corresponds to a ~35-fold increase in octanol-water partition coefficient, which can translate to higher CNS exposure. The target compound's PSA (38.67 Ų) is also lower than many alternative building blocks, keeping it within the favorable range for CNS drug candidates (<90 Ų) [2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.85, PSA = 38.67 Ų |
| Comparator Or Baseline | 4,6-Dichloropyrimidine (CAS 1193-21-1) LogP = ~1.3 |
| Quantified Difference | ΔLogP = +1.55 |
| Conditions | Calculated physicochemical properties using standard cheminformatics algorithms. |
Why This Matters
This quantitative difference in physicochemical profile is critical for CNS-targeted kinase inhibitor programs, where the core 4,6-dichloropyrimidine would likely suffer from poor brain exposure.
- [1] 4,6-Dichloropyrimidine (CAS 1193-21-1). PubChem. CID 520953. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005, 2, 541-553. View Source
